molecular formula C17H18Cl2N2O3S B2549030 N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide CAS No. 612048-18-7

N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide

Cat. No. B2549030
CAS RN: 612048-18-7
M. Wt: 401.3
InChI Key: PIYYJDQEAJCIHD-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide is a chemical entity that is likely to exhibit interesting properties due to the presence of chlorophenyl and sulfonamide groups. While the specific compound is not directly studied in the provided papers, related structures have been analyzed, which can give insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been explored in the literature. For instance, the synthesis of 1,2,4-triazine-containing sulfonamide derivatives has been achieved and characterized by various methods, including spectroscopic and X-ray diffraction techniques . Although the exact synthesis route for N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the sulfonamide derivatives mentioned.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is known to exhibit tautomerism, as seen in the sulfonamide-sulfonimide tautomerism of the synthesized 1,2,4-triazine derivatives . Such tautomerism could also be relevant for the compound , potentially affecting its reactivity and interactions. The presence of chlorophenyl groups in the compound may influence its conformation and the overall molecular geometry, as observed in related compounds .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be influenced by the presence of substituents and the solvent environment. Theoretical calculations suggest that different tautomeric forms can co-exist, with the sulfonamide form being predominant in various solvents, and the participation of the sulfonimide form increasing with solvent polarity . This information could be extrapolated to predict the reactivity of N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are often characterized by their intermolecular interactions, such as hydrogen bonding. For example, the 4-chloro derivative of a benzothiazine compound forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . These interactions are crucial in stabilizing the molecular structure and can affect properties like solubility, melting point, and crystallinity. Similar interactions may be expected for N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide, influencing its physical and chemical behavior.

Scientific Research Applications

Heterocyclic Synthesis

Researchers have explored the role of similar β-oxoanilides in the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, highlighting the compound's utility in generating diverse heterocyclic compounds which are critical in drug development and material science (Hussein, Harb, & Mousa, 2008).

Environmental Applications

Studies have demonstrated the synthesis of aromatic polyamides and polythioamides with pendant chlorobenzylidine rings for the adsorption of heavy metal ions from aqueous solutions. This research suggests potential environmental applications of such compounds in water purification and the removal of toxic metals (Ravikumar et al., 2011).

Potential Pharmaceutical Applications

A series of N-substituted derivatives of a compound structurally related to "N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide" was synthesized to evaluate new drug candidates for Alzheimer’s disease. This underlines the importance of such compounds in medicinal chemistry for the development of therapeutics against neurodegenerative diseases (Rehman et al., 2018).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-21(25(23,24)16-10-6-14(19)7-11-16)12-2-3-17(22)20-15-8-4-13(18)5-9-15/h4-11H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYYJDQEAJCIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide

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